lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
“Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate” is a compound with the CAS Number: 2137886-80-5 . It has a molecular weight of 249.22 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The compound’s molecular weight is 249.22 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization :
- The synthesis of novel bi-heterocycles, including derivatives of 2-(2-amino-1,3-thiazol-4-yl)acetate, has been conducted. These compounds have been evaluated for enzyme inhibition and cytotoxic behavior, indicating potential in medicinal chemistry (Abbasi et al., 2020).
- A new water-soluble lithium salt of thiazolidine-4-carboxylic acid was synthesized and characterized, providing insights into the structural and chemical properties of similar lithium-based compounds (Corbi et al., 2008).
Chemical Reactions and Applications :
- Studies have explored the use of lithium salts in various chemical reactions, like the efficient one-pot synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates, demonstrating the versatility of lithium compounds in synthetic chemistry (Gu et al., 2014).
- Lithium derivatives have been used in the synthesis of 2-acetylthiazole, indicating their role in facilitating complex organic synthesis processes (Dondoni et al., 1989).
Biological Activities and Potential Therapeutic Uses :
- Lithium compounds, such as the lithium salt of thiazolidine-4-carboxylic acid, have been evaluated for their cytotoxic activity, providing a foundation for potential therapeutic applications in cancer research (Corbi et al., 2008).
- Another study focused on the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives, which exhibited anticancer activities, suggesting the importance of lithium-based compounds in developing new anticancer agents (Duran & Demirayak, 2012).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate” are not available in the retrieved data, lithium-ion batteries are a significant area of research. The formation process of lithium-ion battery cells, which affects key performance metrics like rate capability, lifetime, and safety, is a critical focus area .
Mechanism of Action
Target of Action
The primary target of lithium is the glycogen synthase kinase 3-beta (GSK3B) . This enzyme plays a crucial role in neuronal signal transduction, and its inhibition by lithium contributes to its mood-stabilizing effect .
Mode of Action
Lithium interacts with its target, GSK3B, by inhibiting its activity . This inhibition disrupts the normal functioning of several critical neuronal enzymes and neurotransmitter receptors . The active principle in lithium salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Biochemical Pathways
Lithium affects multiple biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . Furthermore, lithium facilitates the production of neuroprotective factors B-cell lymphoma-2 (Bcl-2) and Brain-derived neurotrophic factor (BDNF) by regulating cAMP response element binding protein (CREB) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The molecular and cellular effects of lithium’s action include enhanced activity of BDNF, decreased excitatory neurotransmission, and increased inhibitory neurotransmission . These changes contribute to lithium’s therapeutic effects in managing bipolar disorder and other psychiatric conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, at subzero temperatures, the capacity of lithium-ion batteries drops dramatically, restricting its applications as a reliable power source for electric vehicles in cold climates and equipment used in the aerospace
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Given the known biological activities of thiazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently documented .
Metabolic Pathways
The metabolic pathways that Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .
Subcellular Localization
The subcellular localization of Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Properties
IUPAC Name |
lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNWYORSCJQKA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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